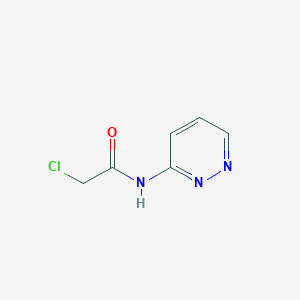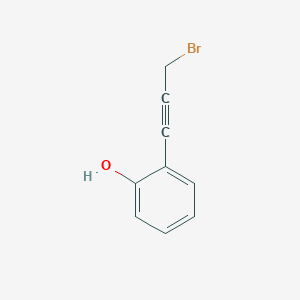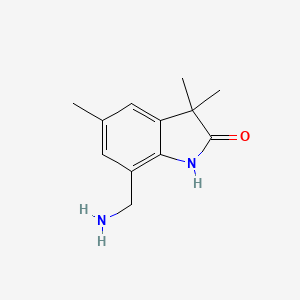
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family This compound is characterized by its unique structure, which includes an aminomethyl group attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the indole compound react to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: Similar in having an aminomethyl group but differs in its phosphonic acid functionality.
7-Deaza-7-Aminomethyl-Guanine: Shares the aminomethyl group but has a different core structure.
Uniqueness
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific indole core and the presence of three methyl groups, which can influence its chemical reactivity and biological activity.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
7-(aminomethyl)-3,3,5-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-4-8(6-13)10-9(5-7)12(2,3)11(15)14-10/h4-5H,6,13H2,1-3H3,(H,14,15) |
Clé InChI |
ZKAOYPGWFXBYQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(C(=O)N2)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


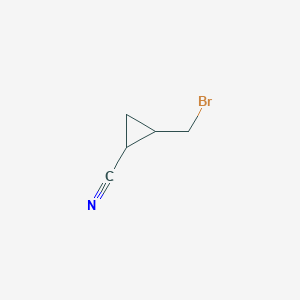
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
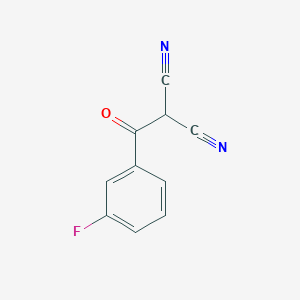
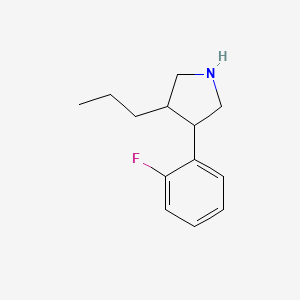
![(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13223136.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
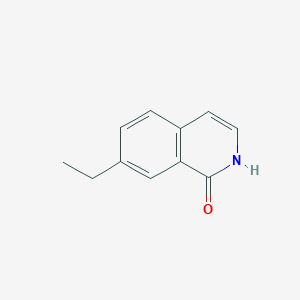
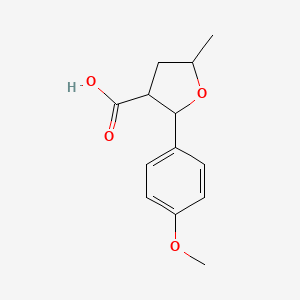
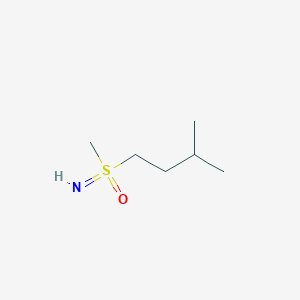
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)

